Hexyl isobutyrate
Description
Overview of Hexyl Isobutyrate as a Research Subject
This compound, also known as hexyl 2-methylpropanoate, is an ester recognized for its distinctive sweet and fruity scent, reminiscent of apple, pear, and apricot. fragranceconservatory.comfragranceu.comperfumersupplyhouse.com It is found naturally in a variety of fruits and plants, including apples, apricots, grapes, and chamomile. fragranceconservatory.comchemicalbook.com While it can be extracted from these natural sources, a nature-identical version is often synthesized in laboratories to ensure consistency and quality. fragranceconservatory.com
In research, this compound is frequently used as a model compound for studying esterification reactions and in the synthesis of other chemical compounds. chemimpex.com Its physical and chemical properties, such as its boiling point of 198-200°C and its solubility in organic solvents, make it a versatile subject for various chemical analyses. chemimpex.comsolubilityofthings.com
Historical Context of this compound Research
Historically, research on this compound has been closely tied to the flavor and fragrance industry. Its identification as a key volatile compound in many fruits led to its early investigation and subsequent use as a flavoring and fragrance agent. chemicalbook.comchemimpex.com Initial studies focused on its occurrence in nature and its sensory properties. Over time, as analytical techniques became more sophisticated, research expanded to include its synthesis, both through traditional chemical methods and, more recently, through enzymatic processes. chemicalbook.comchemicalbook.com
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound is diverse, with market analysis reports indicating a growing interest in its applications and production. alliedmarketresearch.comcognitivemarketresearch.com A significant trend is the focus on "green" or sustainable synthesis methods. Biotechnological approaches, such as enzymatic esterification using lipases, are being explored as alternatives to chemical synthesis, which often require harsh conditions. chemicalbook.com Research is also delving into its thermophysical properties and intermolecular interactions in liquid mixtures, which is crucial for optimizing its use in various industrial formulations. ijoeete.com
Significance of this compound in Interdisciplinary Research
The study of this compound extends beyond chemistry, with significant contributions to flavor and fragrance science, biotechnology, and environmental and agricultural studies.
Contributions to Flavor and Fragrance Science
This compound is a well-established component in the flavor and fragrance industry. chemimpex.com Its powerful, fruity aroma makes it a valuable ingredient in a wide array of products, including perfumes, cosmetics, personal care items, and various food products like beverages and desserts. ontosight.aichemimpex.com Research in this area focuses on its organoleptic properties, which are the aspects of a substance experienced by the senses. fragranceu.com Studies have detailed its odor profile as sweet, green, and fruity with notes of apple, pear, peach, and berry. fragranceu.comperfumersupplyhouse.com Its taste is similarly described as green, sweet, and fruity with nuances of banana and melon. fragranceu.comchemicalbook.com
Table 1: Organoleptic Properties of this compound
| Property | Description |
|---|---|
| Odor | Sweet, green, fruity, apple, pear, grape, peach. ventos.com |
| Taste | Green, fruity, apple, pear, banana, melon. ventos.com |
Relevance in Biotechnological Applications
In the field of biotechnology, the enzymatic synthesis of this compound is a key area of research. Studies have investigated the use of various lipases, such as those from Candida rugosa, for the esterification of hexanol and isobutyric acid to produce this compound. nih.gov This biocatalytic approach is considered more environmentally friendly than traditional chemical synthesis. solubilityofthings.com Researchers are optimizing reaction conditions, such as temperature and substrate molar ratio, to maximize the conversion efficiency of this enzymatic process. nih.gov The biodegradability of this compound also makes it an attractive compound for developing sustainable products. solubilityofthings.com
Role in Environmental and Agricultural Studies
This compound has been identified as a semiochemical, a chemical substance that carries a message, in the communication systems of certain insects. pherobase.com For instance, it is a component of the metathoracic scent glands of the plant bug Adelphocoris suturalis, a pest of cotton and other crops. oup.com Research in this area explores the potential of using this compound in pheromone-baited traps for pest monitoring and management, offering an environmentally safer alternative to conventional pesticides. oup.com
Furthermore, studies on the essential oils of various plants, such as Heracleum persicum, have identified hexyl butyrate (B1204436) (a closely related ester) as a major component, with its concentration being influenced by environmental factors like altitude and rainfall. nih.govmdpi.comresearchgate.net This research contributes to our understanding of how environmental conditions affect plant biochemistry and the production of volatile compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-8-12-10(11)9(2)3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHBDKTZDLSRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047519 | |
| Record name | Hexyl isobutyrate | |
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Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid | |
| Record name | Propanoic acid, 2-methyl-, hexyl ester | |
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Boiling Point |
198.00 to 199.00 °C. @ 760.00 mm Hg | |
| Record name | Hexyl 2-methylpropanoate | |
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Solubility |
very slightly | |
| Record name | Hexyl 2-methylpropanoate | |
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CAS No. |
2349-07-7 | |
| Record name | Hexyl isobutyrate | |
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| Record name | Hexyl isobutyrate | |
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| Record name | Hexyl isobutyrate | |
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| Record name | Propanoic acid, 2-methyl-, hexyl ester | |
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| Record name | Hexyl isobutyrate | |
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| Record name | HEXYL ISOBUTYRATE | |
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| Record name | Hexyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Reaction Pathways for Hexyl Isobutyrate
Chemical Synthesis Routes and Optimization
The primary industrial method for synthesizing Hexyl Isobutyrate is through direct esterification, though alternative routes offer unique synthetic advantages. Optimization of these processes is critical for achieving high yields and purity.
Direct Esterification Processes
Direct esterification, specifically the Fischer-Speier esterification, involves the reaction of a carboxylic acid (Isobutyric Acid) with an alcohol (1-Hexanol) in the presence of an acid catalyst. solubilityofthings.commdpi.com The general mechanism begins with the protonation of the carbonyl group of the carboxylic acid by the catalyst, which activates it for nucleophilic attack by the alcohol. mdpi.com A water molecule is subsequently eliminated, and deprotonation of the catalyst yields the final ester, this compound. mdpi.com Water formation is a key challenge, as its presence can reverse the reaction, thus limiting the yield. mdpi.com
A variety of catalysts are employed to enhance the rate and yield of esterification. These can be broadly categorized as homogeneous and heterogeneous catalysts.
Homogeneous Catalysts : Strong mineral acids like sulfuric acid and hydrochloric acid, as well as organic acids such as p-toluenesulfonic acid, are traditional and effective catalysts. mdpi.comnih.gov However, their use presents challenges including equipment corrosion and difficult separation from the reaction mixture. mdpi.comdergipark.org.tr
Heterogeneous Catalysts : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are widely used. These include ion-exchange resins (e.g., Amberlyst 15), zeolites, and supported heteropolyacids. dergipark.org.trgoogle.com Their primary advantage is the ease of separation from the product mixture via simple filtration, allowing for catalyst recycling and a cleaner product stream. mdpi.commdpi.com Metal salts, particularly those of tin and copper, have also demonstrated significant catalytic activity. google.com
Green Catalysts : More recent research has focused on environmentally benign catalysts. Deep eutectic solvents (DES), formed from a hydrogen bond donor (like p-toluenesulfonic acid) and a hydrogen bond acceptor (like benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride), have shown high catalytic activity in the esterification of benzoic acid with various alcohols, including hexanol. dergipark.org.tr In one study, a DES catalyst achieved a 67.5% conversion of benzoic acid with hexanol. dergipark.org.tr
Table 1: Comparison of Catalyst Systems for Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | High catalytic activity, low cost | Corrosive, difficult to separate, environmental concerns mdpi.comdergipark.org.tr |
| Heterogeneous Acid | Amberlyst 15, Zeolites | Easily separated and recycled, less corrosive mdpi.commdpi.comdergipark.org.tr | Can have lower activity than homogeneous catalysts |
| Metal Salts | Copper and Tin Salts | Effective catalytic activity google.com | Potential for metal contamination in the product |
| Green Catalysts | Deep Eutectic Solvents (DES) | Environmentally friendly, reusable, high activity dergipark.org.tr | Higher initial cost compared to traditional acids |
Optimizing reaction conditions is crucial for maximizing the conversion to this compound. Key parameters include temperature, the use of a solvent, and the molar ratio of reactants.
Temperature : Increasing the reaction temperature generally accelerates the reaction rate. For the enzymatic synthesis of hexyl butyrate (B1204436), temperatures between 47°C and 60°C were found to be optimal, achieving conversions over 90%. nih.gov For the chemical esterification of benzoic acid, increasing the temperature positively affected the conversion. dergipark.org.tr
Solvent : While esterification can be performed in a solvent-free system, the use of a non-polar organic solvent like n-hexane can be beneficial. mdpi.comsrce.hr Solvents can help in the removal of water via azeotropic distillation, thereby shifting the reaction equilibrium towards the product side. However, solvent-free systems are often preferred from a green chemistry perspective, as they reduce waste and simplify purification. researchgate.net
Stoichiometry (Molar Ratio) : The molar ratio of alcohol to acid is a critical factor. Using an excess of one reactant, typically the less expensive one (often the alcohol), can drive the reaction forward to achieve higher conversion of the limiting reactant. In various ester synthesis optimizations, alcohol-to-acid molar ratios from 1.4:1 to 5:1 have been explored to maximize yield. nih.govresearchgate.netredalyc.org
Table 2: Optimized Conditions for Related Ester Syntheses
| Ester | Reactants | Catalyst/Method | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Conversion (%) |
|---|---|---|---|---|---|
| Hexyl Butyrate | Butyric Acid, n-Hexanol | Immobilized Candida rugosa lipase (B570770) | 59.5 | 2:1 | 94.5 nih.gov |
| Hexyl Butyrate | Tributyrin (B1683025), Hexanol | Lipozyme IM-77 (Transesterification) | 50 | 1.8:1 | 95.3 srce.hr |
| Isobutyl Propionate | Propionic Acid, Isobutyl Alcohol | Novozym® 435 | 40 | 3:1 | 92.5 researchgate.net |
Catalyst Systems for Enhanced Yields
Alternative Chemical Synthetic Approaches
Beyond direct esterification, other synthetic methods can be applied to create isobutyrate esters and related structures.
The Reformatsky reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester. wikipedia.org
The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester. wikipedia.org This enolate is less reactive than corresponding lithium enolates, which prevents it from reacting with the ester group of another molecule. wikipedia.org
For the synthesis of isobutyrate derivatives, an α-halo isobutyrate (e.g., ethyl 2-bromoisobutyrate) would be reacted with an appropriate aldehyde or ketone. While this does not directly produce this compound, it is a key method for creating more complex molecules containing the isobutyrate structure. For instance, palladium-catalyzed α-arylation of isobutyrate esters can be achieved using their corresponding zinc enolates (Reformatsky reagents). nih.gov This highlights the utility of Reformatsky-type reagents in modifying the α-position of isobutyrates, expanding their synthetic applications. nih.govorganic-chemistry.org
The Williamson ether synthesis is the classic and most common method for preparing ethers, not esters. wikipedia.org It is an S_N2 reaction where an alkoxide ion acts as a nucleophile, attacking a primary alkyl halide or other substrate with a good leaving group (like a tosylate). wikipedia.orglumenlearning.combyjus.com The reaction proceeds via a backside attack, resulting in the formation of an ether (R-O-R') and a salt. wikipedia.orglibretexts.org
For example, sodium ethoxide reacts with chloroethane (B1197429) to form diethyl ether. wikipedia.org C₂H₅ONa + C₂H₅Cl → C₂H₅OC₂H₅ + NaCl
While this reaction does not produce esters, its principles are relevant to the synthesis of "related structures." Ethers (C-O-C) and esters (R-COO-R') are structurally related as both contain an oxygen atom linking two organic groups. The Williamson synthesis provides a fundamental pathway for creating C-O bonds, a core feature of both compound classes. Understanding this S_N2 mechanism is crucial in organic synthesis, including contexts where one might want to synthesize ether-containing esters or use similar nucleophilic substitution strategies to build complex molecules. lumenlearning.comchemistrysteps.com However, it is important to note that the direct application of Williamson synthesis conditions to produce an ester from an alcohol and a carboxylate is not feasible due to the poor leaving group nature of the carboxylate anion.
Reformatsky Coupling Applications to Isobutyrate Derivatives
Biocatalytic and Enzymatic Synthesis of this compound
Biocatalysis, utilizing enzymes to drive chemical reactions, presents an attractive alternative to conventional chemical synthesis. scielo.br This approach leverages the inherent specificity and efficiency of enzymes, such as lipases, to produce esters like this compound under milder reaction conditions. scielo.brmdpi.com The enzymatic synthesis of this compound typically involves the direct esterification of hexanol and isobutyric acid or transesterification reactions. scielo.brsrce.hr
Enzyme Selection and Characterization for Esterification
The choice of enzyme is paramount for a successful biocatalytic process. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the most extensively used enzymes for ester synthesis due to their ability to function in non-aqueous environments and their broad substrate specificity. scielo.brmdpi.complos.org
Lipases catalyze the formation of ester bonds between an alcohol and a carboxylic acid. plos.org This reaction is reversible, and in an aqueous environment, hydrolysis is favored. scielo.br Therefore, to drive the synthesis of esters, the water produced during the reaction is often removed, or the reaction is carried out in organic solvents or solvent-free systems where the alcohol substrate can also act as the solvent. mdpi.comresearchgate.net The lipase-catalyzed synthesis follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the free enzyme. mdpi.comresearchgate.net
One study investigated the lipase-catalyzed synthesis of hexyl butyrate, a related ester, using immobilized lipase from Rhizomucor miehei. The reaction involved the transesterification of hexanol and tributyrin. srce.hr Another study detailed the direct esterification of isobutyric acid and n-hexanol using Rhizomucor miehei lipase in n-heptane, achieving a 96.4% yield after 24 hours at 40°C. chemicalbook.com
Different microbial lipases exhibit varying degrees of specificity and activity towards different substrates, which influences their suitability for specific ester syntheses.
Candida rugosa lipase (CRL) is a versatile and widely used lipase known for its broad substrate specificity and high catalytic activity in various reactions, including esterification. researchgate.net It has been successfully used in the synthesis of various esters. researchgate.netsci-hub.se For instance, CRL immobilized on a hydrophobic support (Diaion HP-20) showed high activity in the synthesis of hexyl butyrate, achieving a conversion yield of 89.1% in 150 minutes. sci-hub.se Another study optimized the synthesis of hexyl butyrate using immobilized CRL, reaching a 95.01% conversion after 480 minutes under optimized conditions. nih.gov The kinetic behavior of CRL often follows a ping-pong bi-bi mechanism, sometimes with inhibition by the alcohol substrate. researchgate.net
Rhizomucor miehei lipase (RML) is another commercially significant lipase, often used in an immobilized form (e.g., Lipozyme® RM IM). scielo.brscielo.br It is recognized for its 1,3-regioselectivity and has been effectively applied in the synthesis of various flavor esters. scielo.brscielo.br For example, immobilized RML (Lipozyme IM-77) was used to catalyze the transesterification of hexanol and tributyrin to produce hexyl butyrate, with an optimized yield of 95.3%. srce.hr Research has also demonstrated the direct esterification of ferulic acid with hexanol using Lipozyme®, indicating its capability with a range of substrates. google.com
| Lipase Source | Substrates | Product | Support/Form | Conversion/Yield | Reaction Time | Reference |
|---|---|---|---|---|---|---|
| Candida rugosa | Hexanol and Butyric Acid | Hexyl butyrate | Immobilized on Diaion HP-20 | 89.1% | 150 min | sci-hub.se |
| Candida rugosa | Hexanol and Butyric Acid | Hexyl butyrate | Immobilized on Diaion HP-20 | 95.01% | 480 min | nih.gov |
| Rhizomucor miehei | Hexanol and Tributyrin | Hexyl butyrate | Immobilized (Lipozyme IM-77) | 95.3% | 8.3 h | srce.hr |
| Rhizomucor miehei | n-Hexanol and Isobutyric Acid | This compound | Immobilized | 96.4% | 24 h | chemicalbook.com |
Lipase-Catalyzed Esterification of Alcohols and Acids
Immobilization Techniques for Biocatalysts in this compound Production
Immobilizing enzymes on solid supports is a crucial strategy to enhance their stability, facilitate their recovery and reuse, and thereby improve the economic viability of the biocatalytic process. mdpi.comtandfonline.comnih.gov
The choice of support material significantly impacts the performance of the immobilized enzyme. nih.govmdpi.com Supports can be broadly classified as inorganic, organic, or composite materials.
Inorganic Supports:
Silica-based materials are widely used due to their high chemical, physical, and biological resistance, large surface area, and ease of functionalization. ort.edu.uymdpi.com They are particularly suitable for reactions in non-aqueous media. ort.edu.uy
Celite , a diatomaceous earth material, is an inexpensive and porous support that provides a large surface area for enzyme adsorption and can enhance stability against high pH and temperature. nih.govderpharmachemica.com
Organic Supports:
Polymers like polystyrene-divinylbenzene (e.g., Diaion HP-20) are effective hydrophobic supports for lipase immobilization via interfacial activation. sci-hub.se This method often results in a hyperactivated and more stable form of the lipase. mdpi.com
Natural polymers such as chitosan (B1678972) and cellulose (B213188) are biocompatible and biodegradable options. nih.govmdpi.com Chitosan, in particular, has been used for immobilizing various lipases. mdpi.com
Magnetic Nanoparticles: These supports offer the significant advantage of easy separation from the reaction medium using a magnetic field, simplifying the reuse process. tandfonline.comscielo.br
The properties of the support, such as porosity, surface area, and hydrophobicity, directly affect enzyme loading, activity, and stability. mdpi.comresearchgate.net For instance, a high surface area and appropriate pore size allow for greater enzyme accommodation. sci-hub.se The interaction between the enzyme and the support can also modulate the enzyme's catalytic properties. mdpi.com
| Support Material | Type | Key Characteristics | Lipases Commonly Immobilized | Reference |
|---|---|---|---|---|
| Silica | Inorganic | High chemical/physical resistance, high surface area, easy to functionalize. | Various lipases | ort.edu.uymdpi.com |
| Celite | Inorganic (Diatomaceous Earth) | Inexpensive, porous, large surface area, chemically inert. | Candida cylindracea lipase, others | nih.govderpharmachemica.com |
| Diaion HP-20 | Organic (Styrene-divinylbenzene) | Hydrophobic, porous, enables interfacial activation. | Candida rugosa lipase, Mucor javanicus lipase | sci-hub.se |
| Chitosan | Organic (Biopolymer) | Biocompatible, non-toxic, high stability. | Candida rugosa lipase, Yarrowia lipolytica lipase | nih.govmdpi.com |
| Magnetic Nanoparticles (Fe₃O₄) | Composite | Easy separation, high surface area. | Candida antarctica lipase B, Rhizomucor miehei lipase | tandfonline.comscielo.brfrontiersin.org |
A key advantage of immobilization is the enhanced operational stability and the potential for reusing the biocatalyst over multiple reaction cycles, which is critical for industrial applications. mdpi.comtandfonline.com
Studies have demonstrated the excellent reusability of immobilized lipases. For example, Candida rugosa lipase immobilized on Diaion HP-20 retained about 93% of its initial activity after six cycles in the synthesis of hexyl butyrate. sci-hub.se In another study, the same immobilized system retained 60% of its initial activity after ten reaction cycles. nih.gov Immobilized Candida antarctica lipase B on magnetic nanoparticles maintained over 80% of its initial activity for up to 10 cycles of ethyl butyrate synthesis. scielo.br
The stability and reusability of an immobilized enzyme depend on the strength of the enzyme-support interaction and the reaction conditions. mdpi.com Weak physical adsorption might lead to enzyme leaching, whereas strong covalent bonding can sometimes distort the enzyme's structure, reducing activity. nih.gov The choice of solvent for washing the immobilized enzyme between cycles can also influence its stability and subsequent activity. derpharmachemica.com The mechanical properties of the support are also important, as fragile supports can be broken by shear stress from stirring, negatively affecting performance. mdpi.com
Optimization of Biocatalytic Reaction Parameters
Temperature and pH Effects on Enzymatic Activity and Ester Conversion
Temperature is a critical factor in enzyme-catalyzed reactions, impacting both the rate of reaction and the stability of the biocatalyst. researchgate.net For lipase-catalyzed esterification, there is an optimal temperature at which the enzyme exhibits maximum activity. For instance, in the synthesis of analogous esters, temperatures around 40°C have been found to yield maximum conversion, while higher temperatures can lead to enzyme denaturation and reduced yield. Studies on similar short-chain ester syntheses have shown that maintaining the temperature within a moderate range, such as 35–55 °C, is beneficial for both reaction speed and enzyme stability.
The pH of the reaction medium also plays a vital role, although its effect is more pronounced in aqueous systems. In non-aqueous or solvent-free systems typical for ester synthesis, the influence of pH is less direct but can still affect the enzyme's ionization state and catalytic activity.
Table 1: Effect of Temperature on Ester Conversion
| Temperature (°C) | Conversion Rate (%) | Notes |
|---|---|---|
| 30 | Sub-optimal | Lower reaction rate |
| 40 | ~84-86 | Optimal for some lipase systems |
| 50 | Variable | Risk of enzyme denaturation increases |
| 60-70 | Decreased | Significant enzyme deactivation likely researchgate.net |
Data is generalized from studies on analogous short-chain ester synthesis and may vary for this compound.
Substrate Molar Ratios and Their Impact on Yield
The molar ratio of the substrates, hexanol and isobutyric acid (or its derivative), is a key determinant of the final ester yield. rsc.org Esterification is a reversible reaction, and according to Le Chatelier's principle, using an excess of one of the reactants can shift the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant. mdpi.com However, an excessive amount of either the alcohol or the acid can lead to substrate inhibition, where the excess substrate molecules interfere with the enzyme's active site, reducing its catalytic efficiency. mdpi.comresearchgate.net
For the synthesis of various short-chain esters, optimal molar ratios of alcohol to acid have been found to range from 1:1 to 2:4, achieving conversions of up to approximately 90%. For the synthesis of isoamyl isobutyrate, an acid-to-alcohol molar ratio of 1:1.3 was found to be optimal under specific conditions. researchgate.net The ideal ratio must be determined empirically for each specific enzyme and reaction system to maximize yield while minimizing substrate inhibition. rsc.org
Table 2: Impact of Substrate Molar Ratio on Ester Yield
| Alcohol:Acid Molar Ratio | Conversion Yield (%) | Observation |
|---|---|---|
| 1:2 | Generally favorable | Excess acid can sometimes be beneficial researchgate.net |
| 1:1 | Baseline | Equimolar ratio |
| 1.3:1 | 94.5 | Optimal in a specific study for a similar ester researchgate.net |
| 2:1 or higher | Can decrease | Potential for alcohol-induced enzyme inhibition researchgate.net |
Data compiled from various studies on short-chain ester synthesis.
Solvent Systems in Enzymatic Reactions
The choice of solvent can significantly influence the outcome of enzymatic esterification. While solvent-free systems are often preferred for their environmental benefits and higher product concentration, the use of organic solvents can offer several advantages. mdpi.comomicsonline.org Non-polar solvents, such as n-hexane, are commonly used as they can facilitate the reaction and enhance enzyme stability. They can also help to alleviate substrate inhibition by reducing the effective concentration of reactants around the enzyme. mdpi.com
The solubility of substrates and products in the solvent is a crucial consideration. For instance, in the synthesis of some hexyl esters using supercritical carbon dioxide as a solvent, lower solubility of more polar acids like acetic and propionic acid was observed compared to in n-hexane. doi.org The polarity of the solvent, often indicated by its logP value, can impact the enzyme's conformation and activity. Moderately hydrophobic solvents are often a good choice. mdpi.com
Metabolic Engineering Approaches for de novo Biosynthesis
Metabolic engineering offers a promising avenue for the sustainable production of this compound and other esters from renewable feedstocks. nih.gov This involves the rational design and modification of metabolic pathways in microbial hosts to enable the de novo synthesis of the target molecule. nih.govmedcraveonline.com
Engineered Microbial Strains (e.g., Escherichia coli) for Ester Production
Escherichia coli is a commonly used microbial chassis for metabolic engineering due to its well-characterized genetics and rapid growth. nih.govnih.gov Researchers have successfully engineered E. coli to produce a variety of esters by introducing heterologous genes that encode the necessary enzymes. nih.govnih.gov These engineered pathways typically involve the production of an alcohol and an acyl-CoA, which are then condensed by an alcohol O-acyltransferase (AAT) to form the ester. nih.gov
For the production of isobutyrate esters, pathways are designed to generate isobutyryl-CoA and the corresponding alcohol. nih.gov For example, to produce isobutyl isobutyrate, pathways for both isobutanol and isobutyryl-CoA are introduced into E. coli. researchgate.netresearchgate.net Significant efforts have been made to optimize these strains by knocking out competing pathways and overexpressing key enzymes to improve the titer and yield of the desired ester. aimspress.com For instance, deleting genes responsible for the formation of byproduct alcohols can increase the selectivity towards the target ester. acs.org
Tailoring Biosynthetic Pathways for Isobutyrate Esters
The biosynthesis of isobutyrate esters in engineered microbes relies on the assembly of specific metabolic modules. acs.orgresearchgate.net The core components include:
An Acyl-CoA Precursor Module: For isobutyrate esters, this involves pathways that convert central metabolites like pyruvate (B1213749) into isobutyryl-CoA. researchgate.net
An Alcohol Precursor Module: This module directs metabolic flux towards the synthesis of the desired alcohol, such as hexanol.
An Ester Synthesis Module: This final module utilizes an alcohol O-acyltransferase (AAT) or a similar enzyme, like a repurposed chloramphenicol (B1208) acetyltransferase (CAT), to catalyze the condensation of the acyl-CoA and the alcohol to form the ester. nih.govbiorxiv.org
Advanced Analytical Methodologies for Hexyl Isobutyrate Research
Chromatographic Techniques for Detection and Quantification
Chromatography is a cornerstone for the separation and analysis of hexyl isobutyrate from various samples. The choice of technique depends on the complexity of the sample matrix and the analytical goal, whether it be detection, quantification, or purification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. akjournals.com The gas chromatograph separates individual components from a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides identification by creating a unique mass spectrum for each component. akjournals.commdpi.com This combination offers high sensitivity and specificity, making it ideal for identifying and quantifying trace amounts of this compound in complex samples such as essential oils, beverages, and food products. akjournals.commdpi.com
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin column. mdpi.com The column's stationary phase interacts differently with each compound, causing them to travel at different speeds and elute at different times. As each compound exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, is compared against a spectral library for identification. akjournals.com For instance, GC-MS has been successfully employed to identify this compound in various plant-derived essential oils and commercial beverages. akjournals.commdpi.com
Table 1: GC-MS Parameters for Volatile Compound Analysis
| Parameter | Setting |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Column Type | VF-1701-MS |
| Initial Oven Temperature | 50 °C (held for 2 min) |
| Temperature Ramp 1 | 10 °C/min to 200 °C |
| Temperature Ramp 2 | 20 °C/min to 250 °C |
| Final Hold Temperature | 250 °C (held for 10 min) |
| MS Scan Range | m/z 30–350 amu |
| Ionization Source Temp. | 230 °C |
| Transfer Line Temp. | 250 °C |
| Ionization Energy | 70 eV |
| This table outlines typical parameters for a GC-MS method used in the analysis of volatile compounds in commercial beverages. mdpi.com |
For the analysis of volatile compounds like this compound in solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a preferred method. researchgate.netmdpi.comchromatographyonline.com This technique is solvent-free, rapid, and highly sensitive. researchgate.netmdpi.com It involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) of a sealed vial containing the sample. chromatographyonline.comsrce.hr Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. srce.hr After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the hot injector of the GC, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent MS detection. chromatographyonline.com
When analyzing extremely complex mixtures containing hundreds or thousands of volatile compounds, conventional one-dimensional GC-MS may not provide sufficient separation power, leading to co-elution of peaks. nih.gov Comprehensive two-dimensional gas chromatography–mass spectrometry (GC×GC–MS) offers significantly enhanced resolution and peak capacity. nih.govnih.gov This technique employs two columns with different stationary phases connected by a modulator. nih.gov
The effluent from the first-dimension (¹D) column is continuously trapped, focused, and re-injected onto a second, much shorter, fast-separating second-dimension (²D) column. nih.gov This results in a two-dimensional chromatogram with peaks separated based on two different properties (e.g., boiling point on the ¹D column and polarity on the ²D column). researchgate.net GC×GC–MS provides a much more detailed chemical fingerprint of a sample, allowing for the identification of a significantly larger number of compounds compared to conventional GC-MS. nih.govresearchgate.net This is particularly valuable in fields like metabolomics and the analysis of hop essential oils, where a comprehensive understanding of the volatile composition is crucial. nih.gov Studies on hop volatiles have shown that GC×GC-MS can increase the number of identified compounds by over 300% compared to traditional GC-MS. nih.govresearchgate.net
Table 2: Comparative GC×GC-MS and GC-MS Column Configuration for Hop Analysis
| Parameter | GC×GC-MS | GC-MS |
| ¹D/Primary Column | DB-5ms UI (30 m × 0.25 mm I.D. × 0.25 µm df) | DB-5ms UI (30 m × 0.25 mm I.D. × 0.25 µm df) |
| ²D/Secondary Column | SUPELCOWAX 10 (1.0 m × 0.10 mm I.D. × 0.10 µm df) | N/A |
| Injector Temperature | 250 °C | 250 °C |
| Carrier Gas | Helium (1.0 mL min⁻¹) | Helium (1.0 mL min⁻¹) |
| Oven Program | 50°C (3 min), 3°C min⁻¹ to 200°C, 10°C min⁻¹ to 240°C (3 min) | 50°C (3 min), 3°C min⁻¹ to 200°C, 10°C min⁻¹ to 240°C (3 min) |
| This table details the column and temperature parameters used in a comparative study of hop metabolites, highlighting the addition of a second-dimension column in the GC×GC-MS setup. nih.gov |
High-Performance Counter-Current Chromatography (HPCCC) is a liquid-liquid chromatography technique that is particularly useful for the purification of target compounds from complex mixtures. chromtech.net.auamericanlaboratory.com Unlike traditional solid-liquid chromatography (e.g., HPLC or flash chromatography), HPCCC uses two immiscible liquid phases and eliminates the solid support, thereby avoiding irreversible adsorption of the sample. americanlaboratory.comwikipedia.org The instrument holds a liquid stationary phase in place by a strong centrifugal force while a liquid mobile phase is pumped through it. wikipedia.org
Separation is based on the differential partitioning of the analytes between the two liquid phases. globalresearchonline.net HPCCC offers high loading capacity, making it suitable for preparative-scale separations to isolate significant quantities of a target compound like this compound for further studies. chromtech.net.auamericanlaboratory.com The technique is versatile, allowing for both normal-phase and reversed-phase separations simply by switching the mobile and stationary phases. wikipedia.org The development of HPCCC from earlier high-speed counter-current chromatography (HSCCC) models has resulted in instruments with higher g-forces, leading to increased throughput and efficiency. wikipedia.org This makes it a valuable tool in drug development and natural product purification. wikipedia.orgglobalresearchonline.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Volatile Analysis
Spectroscopic Methods for Structural Elucidation (Excluding Basic Identification)
While GC-MS is excellent for identification based on fragmentation patterns, other spectroscopic methods are essential for the de novo structural elucidation of unknown compounds or for analyzing compounds within a complex mixture without prior separation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including this compound. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. sapub.org While basic 1D NMR spectra (¹H and ¹³C) are used for routine identification, advanced 2D NMR techniques are invaluable for analyzing complex mixtures and unequivocally assigning the structure of each component. sapub.org
In the context of a complex mixture, signals from different molecules can overlap, making interpretation difficult. researchgate.net However, NMR can be used to analyze these mixtures without the need for chromatographic separation. researchgate.net Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can reveal connectivity between protons and carbons, helping to piece together the structures of individual components within the mixture. sapub.org Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms, which is crucial for determining stereochemistry. sapub.org For this compound, NMR can confirm the isobutyryl moiety and the hexyl chain structure, even when present alongside other structurally similar esters. nih.gov The ability to perform in-situ measurements also allows for the study of equilibria, such as vapor-liquid equilibria in mixtures. acs.org
Mass Spectrometry (MS) for Metabolomic Profiling
Mass Spectrometry (MS) is a cornerstone analytical technique for the metabolomic profiling of volatile compounds like this compound. When coupled with a separation method, most commonly Gas Chromatography (GC-MS), it provides high sensitivity and selectivity for identifying and quantifying metabolites in complex samples. nih.gov In metabolomics, MS-based approaches are used to study the low-molecular-weight molecules, or metabolome, which can provide a functional readout of a biological system.
The process typically begins with the extraction of volatile and semi-volatile compounds from a sample matrix. Techniques such as liquid-liquid extraction (LLE) or headspace solid-phase microextraction (HS-SPME) are often employed. nih.govmdpi.com Following extraction, the sample is introduced into the GC system, where compounds are separated based on their volatility and interaction with the stationary phase of the chromatographic column. As each compound, including this compound, elutes from the column, it enters the mass spectrometer.
Inside the mass spectrometer, molecules are ionized, commonly by Electron Ionization (EI), which fragments them into a predictable pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum of this compound is characterized by a specific set of mass-to-charge ratio (m/z) peaks with distinct relative intensities. The most abundant ion is designated as the base peak. By comparing the acquired mass spectrum to spectral libraries (e.g., HMDB, METLIN), a confident identification of the compound can be made. nih.govmetabolomexchange.org For instance, targeted metabolomic studies can specifically search for the characteristic ions of this compound to quantify its presence, even at trace levels. researchgate.net
Below is a table detailing the characteristic mass spectral data for this compound, which is fundamental for its identification in metabolomic research. nih.gov
Table 1: GC-MS Fragmentation Data for this compound
This interactive table displays the top 5 mass-to-charge ratio (m/z) peaks and their relative intensities from the electron ionization mass spectrum of this compound. This data is critical for its identification in mass spectrometry-based metabolomic studies.
| Spectra ID | Instrument Type | Ionization Mode | Top 5 Peaks (m/z) | Relative Intensity (%) |
|---|---|---|---|---|
| 28677 | EI-B | Positive | 43.0 | 99.99 |
| 89.0 | 45.65 | |||
| 71.0 | 41.18 | |||
| 41.0 | 29.89 | |||
| 56.0 | 24.25 |
Data sourced from PubChem CID 16872. nih.gov
Integrated Analytical Platforms for Comprehensive Profiling
To achieve a comprehensive understanding of a sample's chemical profile and its resulting sensory characteristics, researchers increasingly rely on integrated analytical platforms. These platforms combine multiple technologies to overcome the limitations of any single method. unime.itresearchgate.net For a compound like this compound, which contributes to the flavor and aroma of products, a simple concentration value is often insufficient. An integrated approach allows for the correlation of quantitative data with sensory perception and other complex variables. mdpi.com
This strategy involves the systematic combination of advanced separation and detection techniques (like GC-MS) with other methodologies, such as sensory analysis and powerful statistical data processing. mdpi.comresearchgate.net The objective is to create a multi-faceted profile that links the instrumental analysis of volatile compounds, including this compound, to their functional impact, such as aroma and taste. researchgate.net
Coupling of Sensory and Instrumental Analysis
In a GC-O system, the effluent from the gas chromatography column is split. One portion is directed to a mass spectrometer or another detector for chemical identification and quantification, while the other is sent to a sniffing port where a trained panelist or sensory assessor can detect and describe the odor of each compound as it elutes. nih.gov This allows for the direct correlation of a specific chemical, such as this compound, with its perceived aroma descriptor.
Alternatively, data from instrumental analysis (e.g., HS-SPME-GC-MS) of volatile compounds are collected alongside descriptive sensory analysis performed by a trained panel. mdpi.comresearchgate.net The panel evaluates the product for various aroma and taste attributes (e.g., fruity, green, sweet) and assigns intensity scores. mdpi.com Statistical methods are then used to correlate the concentration of specific compounds with the intensity ratings of sensory attributes. For example, a higher concentration of this compound might be positively correlated with "fruity" and "apple" aroma notes. mdpi.com
The table below provides examples of volatile esters and their associated sensory descriptors, illustrating the type of data generated by these coupled techniques.
Table 2: Sensory Descriptors of Selected Volatile Esters
This interactive table links various ester compounds, including this compound, to their commonly perceived aroma characteristics as determined through sensory analysis techniques like Gas Chromatography-Olfactometry (GC-O).
| Compound | Aroma Descriptors |
|---|---|
| This compound | Apple, berry, fruity, grape, green, pear, sweet mdpi.com |
| Hexyl Acetate (B1210297) | Apple, fruity researchgate.net |
| 2-Methylbutyl Acetate | Apple, fruity researchgate.net |
| Ethyl Butyrate (B1204436) | Fruity, pineapple unizar.es |
| Isoamyl Acetate | Banana unizar.es |
Data sourced from various studies on fruit and beverage aroma profiling. mdpi.comresearchgate.netunizar.es
Chemometric and Multivariate Statistical Analysis of Analytical Data
The large and complex datasets generated by modern analytical platforms necessitate the use of chemometrics and multivariate statistical analysis. nih.gov These statistical tools are essential for extracting meaningful information, identifying patterns, and building predictive models from the data. quadram.ac.uk When analyzing the volatile profile of a sample containing this compound among hundreds of other compounds, multivariate analysis can help to discern its relative importance and its relationship with other variables. mdpi.com
Commonly used techniques include:
Principal Component Analysis (PCA): An unsupervised exploratory technique that reduces the dimensionality of complex datasets. nih.govmdpi.com PCA can be used to visualize the data, identify sample groupings, and detect outliers based on their volatile profiles. For example, PCA could differentiate strawberry puree samples based on the retention of esters like this compound after freeze-drying with different additives. oup.com
Partial Least Squares (PLS) Analysis: A supervised method used to correlate two matrices of data. acs.org For instance, PLS regression can be used to build a model that predicts sensory attributes (e.g., "fruity aroma" intensity) based on the instrumental data of volatile compounds. oup.com A variation, PLS-Discriminant Analysis (PLS-DA), is used to classify samples into predefined groups and identify the key variables (e.g., specific esters) responsible for the discrimination. unizar.esacs.org
Other Methods: Techniques like Discriminant Function Analysis (DFA) and Soft Independent Modeling of Class Analogies (SIMCA) are also used for classification and quality control purposes. nih.gov
These statistical methods allow researchers to move beyond simple univariate comparisons and understand the complex interactions within the volatilome, ultimately identifying marker compounds like this compound that can define a product's quality, origin, or processing history. oup.comunizar.esacs.org
Table 3: Application of Chemometric Techniques in Volatile Compound Analysis
This interactive table summarizes key multivariate statistical methods and their primary applications in the analysis of complex analytical data, such as the volatile profiles that include this compound.
| Chemometric Method | Abbreviation | Primary Application | Example in Volatile Analysis |
|---|---|---|---|
| Principal Component Analysis | PCA | Data exploration, visualization, dimensionality reduction, sample grouping nih.govmdpi.com | Visualizing the differences between wines from various terroirs based on their complete volatile ester profiles. mdpi.com |
| Partial Least Squares Discriminant Analysis | PLS-DA | Supervised sample classification, identification of discriminating variables unizar.esacs.org | Identifying the specific volatile compounds that differentiate brandies from different geographical origins. acs.org |
| Partial Least Squares Regression | PLS | Predictive modeling, correlating instrumental data with other variables (e.g., sensory scores) oup.com | Creating a model to predict the "fruity" sensory score of a strawberry puree based on the GC-MS quantification of esters like this compound. oup.com |
Biological Activities and Mechanistic Studies of Hexyl Isobutyrate
Role in Plant Volatile Organic Compound (VOC) Profiles and Interactions
Hexyl isobutyrate is a component of the complex blend of volatile compounds that plants release. These VOCs are crucial for plant communication, defense, and interaction with other organisms and the environment.
This compound has been identified as a natural volatile constituent in a variety of plants, contributing to their unique aromatic profiles. Its presence and concentration can vary significantly between species and even among cultivars of the same species.
The compound is a notable component in the essential oils of several species within the Heracleum genus. It has been identified as a principal volatile in the fruits of the invasive plant Heracleum sosnowskyi and its relatives, including H. asperum, H. lescovii, H. dissectum, and H. hirtum. ashs.orgmdpi.com In the essential oil from the seeds of Persian Hogweed (Heracleum persicum), this compound has been reported at concentrations of 3.4% to 4.3%. acs.orgnih.gov Studies on Iranian populations of H. persicum show that the composition of essential oils can vary, but esters like hexyl butyrate (B1204436) and octyl acetate (B1210297) are often major components. thegoodscentscompany.com
This compound is also found in the essential oil of Salvia atropatana from Iran, where it constitutes 1.30% of the oil. morebeer.com Furthermore, it is listed as a volatile compound found in hop oil (Humulus lupulus), wild strawberries (Fragaria spp.), and certain apple cultivars. thegoodscentscompany.commorebeer.com Specifically, it has been identified as a unique VOC in 'Golden Delicious' apples and has been described as having a sweet, green, fruity aroma reminiscent of apples and pears. perfumersupplyhouse.comveterinaryworld.org While many esters are characteristic of pear aroma, specific reports on this compound in pears are less common, though its aromatic profile aligns with typical pear scents. perfumersupplyhouse.comresearchgate.net
Other plants where this compound has been detected include pomegranates (Punica granatum), where it is a newly identified VOC in aril juice, and Rosa roxburghii, where it appears at a specific stage of fruit ripening. frontiersin.orgnih.gov It has also been identified as a minor compound in the essential oil of Helichrysum aureonitens, marking the first time it was reported in this genus. core.ac.uk
Table 1: Presence of this compound in Various Plant Species This table is interactive. You can sort the columns by clicking on the headers.
| Plant Species | Common Name | Plant Part | Reported Concentration / Finding | Citation |
|---|---|---|---|---|
| Heracleum persicum | Persian Hogweed | Seed | 3.4% - 4.3% | acs.orgnih.govunirioja.es |
| Heracleum sosnowskyi | Sosnowsky's Hogweed | Fruit | Principal volatile | ashs.orgmdpi.com |
| Malus domestica 'Golden Delicious' | Apple | Fruit | Unique VOC detected | veterinaryworld.org |
| Salvia atropatana | - | - | 1.30% of essential oil | morebeer.com |
| Fragaria spp. | Wild Strawberry | Fruit | Detected as a volatile | thegoodscentscompany.commorebeer.com |
| Humulus lupulus | Hop | Oil | Detected as a volatile | thegoodscentscompany.com |
| Punica granatum | Pomegranate | Aril Juice | Identified as a varietal marker | frontiersin.org |
| Helichrysum aureonitens | Golden Everlasting | - | Minor component of essential oil | core.ac.uk |
| Rosa roxburghii | Chestnut Rose | Fruit | Present at a specific ripening stage | nih.gov |
The formation of volatile esters, including this compound, is a complex enzymatic process. In both plants and microorganisms, the final and decisive step is catalyzed by alcohol acyltransferases (AATs), which condense an alcohol with an acyl-coenzyme A (acyl-CoA). frontiersin.org
For this compound, the precursors are hexanol and isobutyryl-CoA.
In plants , the biosynthesis of these precursors occurs via several pathways. Straight-chain alcohols like hexanol are typically derived from the lipoxygenase (LOX) pathway, which breaks down fatty acids like linoleic and linolenic acid. mdpi.comfrontiersin.org The resulting aldehydes (e.g., hexanal) are then reduced to their corresponding alcohols (e.g., hexanol) by alcohol dehydrogenase (ADH) enzymes. mdpi.comnih.gov
The biosynthesis of branched-chain acyl-CoAs, such as isobutyryl-CoA, originates from branched-chain amino acids (BCAAs). frontiersin.org Specifically, L-valine is the precursor for isobutyryl-CoA. oup.com The process begins with the deamination of the amino acid by a branched-chain aminotransferase (BCAT) to form a branched-chain α-keto acid (BCKA). frontiersin.orgoup.com This is followed by decarboxylation via the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to produce the final branched-chain acyl-CoA. frontiersin.org An alternative proposed pathway suggests that branched-chain aldehydes are first generated from BCAAs and then converted to branched-chain carboxylic acids by aldehyde dehydrogenases, which are subsequently activated to acyl-CoAs. frontiersin.org This cytosolic pathway may resolve how the acyl-CoA precursors become available to AAT enzymes, which are also located in the cytosol. frontiersin.org
In microorganisms , similar pathways are utilized and have been engineered for the industrial production of esters. De novo synthesis in microbes can transform basic carbon and nitrogen sources into flavor compounds. mdpi.com Research has focused on engineering Escherichia coli to produce various esters by introducing the necessary biosynthetic modules for alcohol and acyl-CoA production. researchgate.netresearchgate.net This includes developing pathways to generate branched-chain CoAs from branched-chain amino acids and characterizing different alcohol acyltransferases (ATFs) for their ability to synthesize specific isobutyrate esters. researchgate.net
The production of volatile esters in plants is not static; it is dynamically influenced by a range of developmental and environmental cues.
Fruit Maturity and Ripening: The biosynthesis of volatiles is closely linked to the ripening process. In 'Pink Lady' apples, the content of several hexyl esters was observed to increase significantly as the fruit ripened. nih.gov Similarly, this compound was detected in Rosa roxburghii fruit only at a specific stage of maturity. nih.gov This developmental regulation is tied to the availability of precursors (alcohols and acyl-CoAs) and the expression and activity of key enzymes like AATs. ashs.orgfrontiersin.org
Geographic and Climatic Conditions: Environmental conditions of the growing location can have a profound impact on the volatile profile of a plant. A study on Heracleum persicum collected from ten different climatic locations in Iran revealed significant variability in the essential oil content and composition, indicating that ecological factors play a key role. thegoodscentscompany.com Likewise, location-specific variations were noted in the volatiles released from H. sosnowskyi fruits. mdpi.com
Storage Conditions: Postharvest handling and storage conditions also affect ester biosynthesis. Long-term storage of apples, particularly under controlled atmosphere (CA) or low temperatures, can significantly suppress the emission of VOCs, including esters, aldehydes, and alcohols.
Other Factors: The expression of AAT genes, and thus ester production, can be regulated by plant hormones such as ethylene, abscisic acid (ABA), and methyl jasmonate (MeJA), as well as by environmental factors like light and temperature. frontiersin.org
Biosynthetic Pathways in Plants and Microorganisms
Biological Activity Investigations
Research into the essential oils containing this compound has revealed potential bioactivities, including antimicrobial and insect-repellent effects. It is important to note that these studies have typically been conducted on whole essential oils or plant extracts, and the observed activity is the result of a complex mixture of compounds.
Essential oils in which this compound is a constituent have demonstrated inhibitory effects against various microbes. The essential oil of Helichrysum aureonitens, which contains this compound as a minor component, exhibited significant antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. core.ac.uk The minimum inhibitory concentrations (MICs) for this oil were in the range of 0.039 to 2.500 mg/mL. core.ac.uk
The red flour beetle, Tribolium castaneum, is a major pest of stored grain products, and plant-derived essential oils are being explored as eco-friendly control agents. unirioja.es The essential oil from the seeds of Heracleum persicum, containing 3.85% this compound, has shown significant bioactivity against T. castaneum adults. unirioja.es
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-Hexanol |
| 2-Methylbutyl Acetate |
| Abscisic Acid (ABA) |
| Acetaldehyde |
| Acetic Acid |
| Acetyl-CoA |
| Alcohol Dehydrogenase (ADH) |
| Alcohol Acyltransferase (AAT) |
| Butyl Acetate |
| Butyl Butyrate |
| Butyryl-CoA |
| Ethylene |
| Ethyl Butyrate |
| Ethyl Hexanoate |
| Geranyl Isobutyrate |
| Hexanal |
| Hexanol |
| Hexyl Acetate |
| Hexyl Butyrate |
| Hexyl Hexanoate |
| This compound |
| Isobutyl Isobutyrate |
| Isobutyryl-CoA |
| L-Valine |
| Linoleic Acid |
| Linolenic Acid |
| Methyl Dec-4-enoate |
| Methyl Jasmonate (MeJA) |
| Octyl Acetate |
| Octyl Isobutyrate |
| Propyl Acetate |
Phytotoxic Activity
This compound has been identified as a component of the essential oil of certain plants, which exhibit phytotoxic effects. This suggests a potential role for the compound in allelopathy, a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms.
Table 1: Composition of Heracleum mantegazzianum Essential Oil nih.gov
| Compound | Percentage (%) |
| Octyl acetate | 62.6 |
| Hexyl 2-methylbutyrate | 10.7 |
| This compound | 7.5 |
| Hexyl butyrate | 6.5 |
Note: This table is based on the data presented in the study and highlights the relative abundance of this compound in the essential oil.
Antioxidant Activities
The essential oil of Heracleum persicum, which contains this compound, has demonstrated antioxidant effects. nih.gov Research indicates that the presence of various esters, including this compound, in the essential oil may contribute to its ability to scavenge free radicals. nih.govsoeagra.com One study reported that the essential oil of H. persicum could enhance the innate antioxidant system. soeagra.com
In a study analyzing the essential oils of various Iranian populations of Heracleum persicum, this compound was found in concentrations ranging from 3.06% to 6.43%. nih.gov The study highlighted the potential of these essential oils as natural antioxidants for food preservation. nih.gov Another study on H. persicum essential oil also identified this compound as a component and noted the oil's antioxidant activity. brieflands.com
It is important to note that these studies evaluate the antioxidant activity of the entire essential oil, and the specific contribution of this compound to this activity is not individually quantified. The antioxidant potential is likely a result of the synergistic effects of various compounds present in the oil.
Metabolic Fate and Biotransformation in Biological Systems
The metabolic fate of this compound in biological systems is expected to follow the general pathways for the metabolism of simple carboxylic acid esters. This involves enzymatic hydrolysis followed by the integration of the resulting alcohol and carboxylic acid into central metabolic pathways. inchem.org
Enzymatic Hydrolysis and Subsequent Metabolite Pathways
Upon ingestion, it is anticipated that this compound is readily hydrolyzed by non-specific esterases, such as lipases and other carboxylic ester hydrolases, which are present in the intestinal tract, blood, and liver. inchem.orgcsic.es This enzymatic hydrolysis breaks the ester bond, yielding hexanol and isobutyric acid. inchem.org
Reaction: this compound + H₂O --(Esterase)--> Hexanol + Isobutyric acid
Following hydrolysis, the resulting metabolites, hexanol and isobutyric acid, are absorbed and enter their respective metabolic pathways. inchem.org
Hexanol Metabolism: As a primary alcohol, hexanol is expected to be oxidized to its corresponding aldehyde, hexanal, and then further oxidized to hexanoic acid. Hexanoic acid can then enter the fatty acid β-oxidation pathway. inchem.org
Isobutyric Acid Metabolism: Isobutyric acid is a branched-chain fatty acid that is endogenous in humans as an intermediate in the metabolism of the amino acid valine. inchem.org It can be converted to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA. inchem.org
Integration into Central Metabolic Pathways
The metabolites of this compound are integrated into the body's central metabolic pathways. inchem.org
Hexanoic Acid: The hexanoic acid derived from hexanol metabolism is a substrate for the β-oxidation pathway, a major process for energy production from fatty acids. Through a series of reactions, hexanoic acid is broken down into acetyl-CoA molecules.
Acetyl-CoA: Acetyl-CoA is a pivotal molecule in metabolism, serving as a primary entry point into the tricarboxylic acid (TCA) cycle for complete oxidation to carbon dioxide and water, generating ATP. It is also a precursor for the synthesis of fatty acids and cholesterol.
Succinyl-CoA: The succinyl-CoA formed from isobutyric acid is an intermediate of the TCA cycle, directly participating in this central energy-yielding pathway. inchem.org
Therefore, the carbon skeleton of this compound is ultimately utilized for energy production or biosynthetic processes within the cell.
Sensory Science and Perception Research on Hexyl Isobutyrate
Descriptive Sensory Analysis
Descriptive sensory analysis relies on trained human panelists to identify and quantify the aromatic and flavor attributes of a substance. This methodology provides a detailed profile of a compound's sensory characteristics.
The following table summarizes the various aroma descriptors that have been attributed to hexyl isobutyrate:
Aroma Descriptors for this compound| Descriptor Category | Specific Descriptors |
|---|---|
| Fruity | Apple, Pear, Grape, Berry (Ripe), Peach, Pineapple |
| Green | Fresh, Grassy |
| Sweet | Sweet |
| Other | Ethereal, Alcoholic, Rummy, Tart, Winey, Fatty |
Sources: thegoodscentscompany.comperfumersupplyhouse.comchemicalbook.comresearchgate.netventos.com
In addition to its aroma, this compound imparts distinct flavor characteristics to food systems. Its taste is generally described as green, fruity, and sweet. thegoodscentscompany.com Specific fruit-like flavors that have been identified include apple, pear, banana, and melon. thegoodscentscompany.com There can also be grassy and winey undertones to its flavor profile. thegoodscentscompany.com
The flavor profile of this compound can be summarized as follows:
Flavor Profile of this compound| Flavor Category | Specific Descriptors |
|---|---|
| Fruity | Apple, Pear, Banana, Melon, Ripe Fruit |
| Green | Green, Grassy |
| Sweet | Sweet |
| Other | Winey |
Source: thegoodscentscompany.comventos.com
Aroma Descriptors and Olfactory Profiles (e.g., fruity, green, apple, pear, pineapple, ethereal, alcoholic, rummy)
Instrumental Sensory Techniques
To complement and objectify the findings from human sensory panels, instrumental techniques are increasingly employed in flavor research. These methods provide quantitative data on the volatile compounds present in a sample.
The electronic nose (e-nose) is an instrument designed to mimic the human olfactory system, detecting and differentiating complex aromas. beei.org It utilizes an array of gas sensors that respond to volatile organic compounds (VOCs), generating a unique fingerprint for a given aroma. beei.orgresearchgate.net E-noses are valuable for aroma profiling, freshness evaluation, and spoilage detection in the food industry. mdpi.com They can be used to classify different synthetic flavors and have been applied to a wide range of products, including tea, yogurt, and alcoholic beverages. beei.org For instance, an e-nose was used to detect volatile compounds in broccoli, including this compound, to assess flavor quality under different storage conditions. nih.gov
The electronic tongue (e-tongue) operates on a similar principle but is designed for the analysis of liquid samples, mimicking the human sense of taste. mdpi.com It can assess taste attributes and is used for applications such as beverage authentication and monitoring fermentation. mdpi.com The combination of e-nose and e-tongue technologies can provide a more comprehensive flavor profile of a food product. frontiersin.org
A key aspect of modern sensory science is the correlation of instrumental data with the results from human sensory panels. reading.ac.uk This integration helps to build predictive models where instrumental measurements can forecast sensory perception. reading.ac.uk For example, studies on red wines have successfully used partial least squares (PLS) regression to create models that predict aroma descriptors like quality, intensity, and fruitiness based on the concentrations of volatile compounds. nih.gov
Research on strawberries has demonstrated a high correlation between e-nose and e-tongue data and the descriptive sensory analysis of aroma and taste attributes. mdpi.comnih.gov This suggests that these electronic senses can be used to reliably predict the sensory evaluation of a trained panel. mdpi.comnih.gov Similarly, in the analysis of ciders, consumer preferences for certain aroma attributes were successfully linked to the presence of specific volatile compounds identified through instrumental analysis. mdpi.com While a direct correlation between instrumental data and sensory perception is not always straightforward due to complex interactions between compounds, these combined approaches provide a more objective and quantifiable understanding of flavor. reading.ac.ukmdpi.com
Electronic Nose (E-nose) and Electronic Tongue (E-tongue) Applications
Influence on Food Quality and Consumer Preference
The sensory attributes of this compound have a direct impact on the perceived quality of food and can significantly influence consumer preference. researchgate.net Aroma is a primary indicator of food quality and freshness, and the fruity and sweet notes of this compound are generally associated with positive consumer experiences. mdpi.comresearchgate.net
Aroma Retention in Food Processing (e.g., Freeze-Dried Products)
The retention of volatile aroma compounds such as this compound during food processing, particularly in dehydration techniques like freeze-drying, is a critical factor in preserving the final product's sensory quality. Research into the effects of different processing aids and methods on the retention of this compound reveals the complexity of aroma preservation.
Studies on freeze-dried strawberry puree have shown that the type of carbohydrate used as a drying aid significantly influences the retention of volatile compounds. oup.comuca.edu.ar For instance, the use of maltodextrin (B1146171) as a drying agent has been associated with the retention of this compound, which contributes a "ripe" aroma to the final product. oup.com In one study, a sample containing maltodextrin was characterized by the presence of this compound and octyl butyrate (B1204436). oup.com This suggests that the matrix provided by certain carbohydrates can effectively entrap and retain specific volatile esters during the sublimation process of freeze-drying.
The interaction between the food matrix and the aroma compounds is crucial. Carbohydrates like sucrose (B13894) and trehalose (B1683222) are known to create an amorphous matrix that can physically entrap volatile molecules, thereby enhancing aroma retention. oup.comuca.edu.ar The effectiveness of this entrapment can vary depending on the specific carbohydrate and the volatile compound . For example, research has indicated that trehalose may be more effective than sucrose in retaining certain volatiles. oup.com A study on freeze-dried strawberry puree found that the sample with trehalose had a chromatographic profile most similar to that of fresh puree. oup.comuca.edu.ar
Table 1: Impact of Drying Aids on Volatile Retention in Freeze-Dried Strawberry Puree
| Drying Aid Carrier | Associated Volatile Compounds | Resulting Aroma Characteristics |
|---|---|---|
| Maltodextrin | This compound, Octyl butyrate | Ripe, Cooked, Musty/Earthy |
| Sucrose | γ-dodecalactone, Hexyl hexanoate | Strawberry candy, Fruity/Strawberry |
| Trehalose | (similar to fresh puree) | Grassy, Pineapple, Green strawberry |
Data sourced from a study on the impact of different carbohydrates on aroma retention in freeze-dried strawberry puree. oup.com
Impact on Overall Flavor Liking and Sensory Attributes
In sensory evaluations of fruit products, this compound is often associated with positive, desirable fruity notes. uca.edu.ar For example, in the context of cider, certain esters, including those with similar profiles to this compound, have been correlated with "sweet" and "fruity" sensory attributes, which can contribute to higher consumer preference. mdpi.com The presence of such fruity esters can enhance the perception of freshness and complexity in the flavor profile.
Research has identified this compound in a variety of natural sources, including apples, apricots, and chamomile, which underscores its role in creating recognizable and appealing fruit aromas. fragranceconservatory.com In flavor creation, it is used to impart fruity notes reminiscent of apricots and peaches. solubilityofthings.com
The specific sensory attributes imparted by this compound can be nuanced. Descriptions include "ethereal, alcoholic and rummy," as well as "green, fruity, apple, pear, tart, grape, ripe berry, winey, peach." researchgate.netthegoodscentscompany.com This complexity allows it to be used in a wide range of flavor applications, from orchard fruits to tropical fruits. For instance, in apple flavors, it can help to round out the dominant notes of other esters. perfumerflavorist.com
Table 2: Sensory Descriptors for this compound
| Source | Sensory Descriptors |
|---|---|
| General Flavor Profile | Green, fruity, apple, pear, ripe fruit, banana, winey, grassy. thegoodscentscompany.com |
| Odor Description | Sweet, green, fruity, apple- and pear-like with ripe peach and berry nuances. thegoodscentscompany.com |
| Alternative Odor Description | Ethereal, alcoholic and rummy. researchgate.net |
This table presents a compilation of sensory descriptors attributed to this compound from various organoleptic evaluations.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Octyl butyrate |
| Maltodextrin |
| Sucrose |
| Trehalose |
| γ-dodecalactone |
| Hexyl hexanoate |
| Ethyl isovalerate |
| Trans-nerolidol |
| Butyl acetate (B1210297) |
| Isoamyl hexanoate |
| Decyl acetate |
| Ethyl hexanoate |
| Octyl acetate |
| Methyl isobutyrate |
| Isobutyric acid |
| N-furfurylpyrrole |
| Methyl chavicol |
| Eugenol |
| Methyl hexanoate |
| Undecane |
| Decyl isobutyrate |
| Ethyl 3-methyl butyrate |
| Ethyl octanoate |
| (E)-nerolidol |
| 2-(E)-Hexenyl acetate |
| Ethyl butyrate |
| Linalool |
| γ-decalactone |
| Ethyl dodecanoate |
| Hexyl acetate |
| Hexanol |
| Chloroform |
| Hexyl butyrate |
| Ethyl acetate |
| Acetic acid |
| Octanal |
| 3-methyl-1-butanol |
| 2-methyl-1-propanol |
| Butanol |
| Ethyl isobutyrate |
| Isobutyl acetate |
| Ethyl butanoate |
| Isoamyl acetate |
| 2-methylbutyl acetate |
| Phenethyl acetate |
| Benzyl (B1604629) alcohol |
| Dodecanoic acid |
| Ethyl laurate |
| Ethyl decanoate |
| Mesifurane |
| Acetoin |
| (E)-2-hexenyl hexanoate |
| Methyl salicylate |
| Methyl dodecanoate |
| Ethyl heptanoate |
| Citronellol |
| Nerol |
| 6-methyl-3,5-heptadien-2-one |
| 1,1,6,-trimethyl-1,2-dihydronapthalene |
| 6-methyl-5-hepten-2-ol |
| Ethyl-3-hexenoate |
| Isobutanol |
| 2-methyl-1-benzofuran |
| Isoamyl alcohol |
| Phenethyl alcohol |
| Propyl acetate |
| Ionone |
Patents and Intellectual Property in Hexyl Isobutyrate Research
Patents Related to Synthesis and Production
While specific patents solely dedicated to the synthesis of hexyl isobutyrate are not extensively documented in publicly available information, the general production of isobutyrate esters is a well-established field. google.com One patented method for preparing isobutyrate esters involves reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione with an alcohol in the presence of an alkaline catalyst. google.com This process is noted for its efficiency, producing two moles of the isobutyrate ester for each mole of the cyclobutanedione reactant. google.com Another patented method describes the production of isobutyl isobutyrate from isobutyraldehyde (B47883) through a condensation reaction using an aluminum alkoxide catalyst. google.com
The synthesis of this compound can also be achieved through common esterification methods, which typically involve the reaction of hexanol with 2-methylpropanoic acid. solubilityofthings.com Research into more sustainable production methods is also an area of interest. nottingham.ac.uk
Patents on Applications in Flavor and Fragrance Formulations
This compound is a popular ingredient in the flavor and fragrance industry due to its pleasant fruity aroma. chemimpex.comontosight.ai Consequently, numerous patents mention its use in various formulations.
For instance, U.S. Patent 4,296,137 describes an apple flavor formulation that includes this compound. perflavory.comthegoodscentscompany.comperflavory.com Another patent, U.S. Patent 4,265,818, details a pear flavor composition containing this compound. thegoodscentscompany.com It is also listed as a component in a perfume for shampoo or shower gel in U.S. Patent 7,538,243. thegoodscentscompany.com
The versatility of this compound is further demonstrated by its inclusion in a wide range of fragrance and flavor profiles, from fruity to floral and even more complex scents. justia.comgoogle.comgoogleapis.com Patents also cover the use of related compounds, such as n-hexyl α-ethoxyisobutyrate, which is noted for its lavender-like aroma. google.comepo.org
Below is an interactive data table summarizing patents that include this compound in their formulations.
| Patent Number | Title | Application |
| U.S. Patent 4,296,137 | Flavoring with 1-ethoxy-1-ethanol acetate (B1210297) | Apple Flavor |
| U.S. Patent 4,265,818 | Indane alkanols and tricyclic isochromans and organoleptic uses thereof | Pear Flavor |
| U.S. Patent 7,538,243 | Perfume for Shampoo or Shower Gel | Fragrance |
| WO2021132211A1 | Isobutyrate ester compound having carbonate group at α-position, and fragrance composition | Fragrance |
Patent Landscape Analysis and Future Directions
An analysis of the patent landscape reveals that the majority of patents involving this compound are focused on its application in flavor and fragrance compositions rather than its synthesis. googleapis.com This suggests that while the production methods are relatively established, there is ongoing innovation in how this compound is utilized to create new and appealing scents and tastes.
Future research and patent activity may be directed towards several areas. The development of more sustainable and cost-effective synthesis methods remains a potential area for innovation. nottingham.ac.uk Additionally, new applications for this compound and its derivatives in a broader range of consumer products could be explored. There is also ongoing research into novel fragrance delivery systems, which could lead to new patents involving the encapsulation or controlled release of this compound. googleapis.comepo.org
The exploration of new isobutyrate ester compounds with unique aromatic profiles is another avenue for future patents. google.comepo.org As consumer preferences for new and interesting fragrances and flavors continue to evolve, the intellectual property landscape for compounds like this compound is likely to expand.
Future Research Directions and Unexplored Avenues for Hexyl Isobutyrate
Advanced Biocatalytic System Design for Sustainable Production
The pursuit of greener and more sustainable chemical production methods has spotlighted biocatalysis as a compelling alternative to traditional chemical synthesis. researchgate.netmdpi.comtudelft.nl The enzymatic production of esters like hexyl isobutyrate offers numerous advantages, including milder reaction conditions, high selectivity, and reduced environmental impact. tudelft.nlmdpi.com
Future research is increasingly focused on the design of sophisticated biocatalytic systems to enhance the efficiency and economic viability of this compound synthesis. Key areas of investigation include:
Whole-Cell Biocatalysis: Engineering microorganisms, such as Escherichia coli and yeast, to function as whole-cell biocatalysts presents a promising avenue for this compound production. nih.govresearchgate.net This approach can streamline the process by integrating the synthesis of the necessary enzymes and the catalytic reaction within a single organism. nih.gov Future work will likely involve optimizing metabolic pathways within these cellular factories to maximize product yield and minimize the formation of byproducts. researchgate.net
Novel Reaction Media: The use of unconventional reaction media, such as ionic liquids and deep eutectic solvents, is being explored to overcome the limitations of traditional aqueous and organic solvents. semanticscholar.orgmdpi.com These alternative solvents can enhance enzyme stability and activity, and in some cases, facilitate product separation. mdpi.com For instance, certain ionic liquids can form biphasic systems that allow for the continuous removal of the ester product, driving the reaction equilibrium towards higher yields. mdpi.com
| Research Area | Focus | Potential Benefits |
| Immobilized Lipases | Developing robust support materials and immobilization techniques. | Increased enzyme stability, reusability, and cost-effectiveness. researchgate.nettudelft.nlmdpi.com |
| Whole-Cell Biocatalysis | Engineering microorganisms for integrated enzyme production and catalysis. | Streamlined production processes and potentially higher yields. nih.govresearchgate.net |
| Novel Reaction Media | Investigating ionic liquids and deep eutectic solvents. | Enhanced enzyme performance and simplified product separation. semanticscholar.orgmdpi.com |
In-depth Elucidation of Biosynthetic Gene Clusters in Natural Sources
This compound has been identified as a natural volatile compound in various plants, including Heracleum persicum (Persian hogweed) and Humulus lupulus (hops). nih.govmdpi.comnih.gov The biosynthesis of this ester in these organisms is governed by specific sets of genes organized into biosynthetic gene clusters (BGCs). oup.com Unraveling the identity and function of these genes is a key objective for future research.
The elucidation of these BGCs can be achieved through a combination of genomic and transcriptomic approaches. By sequencing the genomes of organisms known to produce this compound, researchers can identify putative BGCs based on the presence of characteristic genes, such as those encoding for acyltransferases and enzymes involved in the synthesis of the precursor molecules, hexanol and isobutyryl-CoA. nih.govoup.com Subsequent transcriptomic analysis can then confirm the expression of these genes under conditions where this compound is being produced.
A deeper understanding of these BGCs could enable several advancements:
Heterologous Expression: The identified genes could be transferred into a more tractable host organism, such as E. coli or yeast, for heterologous production of this compound. nih.gov This would provide a controlled and potentially more efficient means of production compared to extraction from natural sources.
Pathway Engineering: Knowledge of the biosynthetic pathway would allow for targeted genetic modifications to improve the yield of this compound. This could involve overexpressing key enzymes or knocking out competing metabolic pathways.
Discovery of Novel Enzymes: The characterization of these BGCs may lead to the discovery of novel enzymes with unique catalytic properties that could be exploited for other biotechnological applications. oup.com
Comprehensive Metabolomic Studies in Diverse Biological Matrices
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful lens through which to investigate the presence and role of this compound in various biological systems. mdpi.comfrontiersin.orgnih.gov By employing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), researchers can detect and quantify this compound and other related metabolites in complex biological samples. nih.govresearchgate.netmdpi.com
Future research in this area will likely focus on:
Expanding the Scope of Analysis: While this compound has been identified in some plant species, its presence and potential roles in other organisms remain largely unexplored. mdpi.comnih.gov Comprehensive metabolomic surveys of a wider range of plants, fungi, and bacteria could reveal new natural sources of this compound.
Investigating Metabolic Linkages: Metabolomic studies can help to elucidate the metabolic pathways connected to this compound synthesis and degradation. mdpi.com By correlating the levels of this compound with other metabolites, it may be possible to identify its precursors, breakdown products, and the enzymes involved in these transformations.
Understanding Biological Function: The presence of this compound in a particular organism suggests it may have a specific biological function, such as acting as a signaling molecule, a defense compound, or an attractant. Metabolomic approaches, combined with bioassays, can be used to test these hypotheses. For example, studies on Heracleum species have suggested a potential role for hexyl esters in the plant's chemical defense mechanisms. nih.govresearchgate.net
Structure-Activity Relationship Studies for Enhanced Biological Functionalities
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, and this approach can be applied to explore and enhance the biological functionalities of this compound. mdpi.comnih.govacs.org By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, it is possible to identify the key structural features responsible for a particular effect. nih.govacs.org
While the primary application of this compound is in the flavor and fragrance industry, preliminary research suggests that related ester compounds may possess other biological activities. For instance, some esters have been investigated for their antimicrobial or insecticidal properties. researchgate.net Future SAR studies on this compound could focus on:
Exploring Antimicrobial and Insecticidal Activities: By synthesizing a library of this compound analogs with variations in the hexyl chain and the isobutyryl group, researchers could screen for compounds with enhanced antimicrobial or insecticidal properties. researchgate.netmdpi.com
Investigating Other Potential Biological Targets: The structural motifs of this compound could potentially interact with a range of biological targets. SAR studies could be used to explore its potential as an enzyme inhibitor, a receptor agonist or antagonist, or a modulator of other cellular processes. acs.org
The insights gained from SAR studies could lead to the development of new this compound-based compounds with applications in agriculture, medicine, or materials science.
Integration of Artificial Intelligence and Machine Learning in Sensory Prediction and Compound Design
For this compound, the integration of AI and ML offers several exciting future research directions:
Predictive Sensory Modeling: ML models can be trained on large datasets of chemical structures and their corresponding sensory properties (e.g., fruity, floral, green) to predict the odor profile of novel compounds. trilogyflavors.commdpi.com This could be used to design new analogs of this compound with specific, desirable sensory characteristics.
Generative Compound Design: AI algorithms can be used to generate entirely new chemical structures that are predicted to have specific properties. researchgate.net This could lead to the discovery of novel flavor and fragrance compounds with unique and interesting scent profiles.
Optimizing Biocatalytic Processes: ML models can be used to analyze data from biocatalytic experiments and identify the optimal conditions for maximizing the yield of this compound. dtu.dk This could involve optimizing parameters such as temperature, pH, substrate concentrations, and enzyme loading.
Accelerating Metabolomic Analysis: AI-powered tools can assist in the analysis of complex metabolomic data, helping to identify and quantify this compound and other metabolites in biological samples more efficiently. sciopen.com
The integration of AI and ML into the research workflow for this compound has the potential to accelerate the pace of discovery and innovation, leading to new applications and a deeper understanding of this important flavor and fragrance compound.
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing and characterizing hexyl isobutyrate in laboratory settings?
- Methodological Answer : this compound (CAS 2349-07-7, C₁₀H₂₀O₂) is typically synthesized via esterification of isobutyric acid with hexanol, catalyzed by sulfuric acid or enzymatic methods. Characterization involves:
- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular identity via retention time locking (RTL) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : For structural validation, particularly ¹H and ¹³C NMR to resolve ester-specific peaks (e.g., δ 0.9–1.1 ppm for isobutyrate methyl groups) .
- Purity Assessment : Use density (0.872 g/cm³) and boiling point (195.7°C) measurements to verify consistency with literature values .
Q. How can researchers resolve ambiguities in structural identification of this compound compared to similar esters?
- Methodological Answer :
- Comparative Spectral Analysis : Use IR spectroscopy to distinguish isobutyrate’s carbonyl stretch (~1740 cm⁻¹) from other esters (e.g., butyrates or propionates) .
- Chromatographic Retention Indices : Compare GC retention times against reference standards under identical conditions (e.g., HP-5MS columns) .
- Elemental Analysis : Validate molecular formula (C₁₀H₂₀O₂) via combustion analysis or high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s stability under varying environmental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–250°C to assess decomposition thresholds, noting mass loss at 195.7°C (boiling point) .
- Hydrolytic Stability : Expose the compound to acidic/basic conditions (pH 2–12) and quantify ester hydrolysis via HPLC or titration .
- Oxidative Stability : Use accelerated oxidation tests (e.g., peroxide value measurements) under UV light or elevated oxygen levels .
Q. How can researchers address contradictions in purity data for this compound across studies?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate purity using GC-MS (for volatile impurities), NMR (for structural integrity), and Karl Fischer titration (for water content) .
- Batch-to-Batch Reproducibility : Analyze ≥3 independent syntheses and report standard deviations for key parameters (e.g., density, boiling point) .
- Reference Standards : Use certified reference materials (CRMs) from accredited suppliers to calibrate instruments .
Q. What advanced techniques are employed to study this compound’s metabolic pathways in biological systems?
- Methodological Answer :
- In Vitro Models : Incubate this compound with liver microsomes or esterase enzymes to identify hydrolysis products (e.g., hexanol and isobutyric acid) .
- Stable Isotope Tracing : Use ¹³C-labeled this compound to track metabolic fate via LC-MS/MS .
- Computational Modeling : Apply QSAR models to predict biodegradation rates based on logP (2.89) and solubility (0.1 g/L at 25°C) .
Application-Focused Questions
Q. What role does this compound play in flavor and fragrance research, and how are its sensory properties quantified?
- Methodological Answer :
- Sensory Panels : Conduct threshold detection tests (e.g., ASTM E679) to determine odor detection limits (typically <1 ppm) .
- Gas Chromatography-Olfactometry (GC-O) : Isolate and identify aroma-active compounds in complex matrices .
- JECFA Compliance : Validate safety for food applications by adhering to FEMA/JECFA specifications for purity and heavy metal limits (e.g., Pb <1 ppm) .
Q. How can researchers assess the environmental impact of this compound in industrial effluents?
- Methodological Answer :
- Solid-Phase Microextraction (SPME) : Preconcentrate trace levels in water samples prior to GC-MS analysis .
- Ecotoxicity Assays : Test acute toxicity using Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) .
- Fate Modeling : Use EPI Suite or similar tools to predict biodegradation half-life (t₁/₂) and bioaccumulation potential .
Data and Validation Challenges
Q. What strategies mitigate variability in this compound’s solubility data across solvents?
- Methodological Answer :
- Standardized Protocols : Use IUPAC-recommended shake-flask methods at 25°C for solubility measurements .
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict compatibility with solvents like ethanol or hexane .
- Interlaboratory Comparisons : Participate in round-robin testing to harmonize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
